molecular formula C6H5FN2O3 B13688188 2-Amino-5-fluoro-3-nitrophenol

2-Amino-5-fluoro-3-nitrophenol

Cat. No.: B13688188
M. Wt: 172.11 g/mol
InChI Key: RJMMOVUNKUMESI-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-3-nitrophenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of an amino group, a fluorine atom, and a nitro group attached to a phenol ring

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-3-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted phenols and aminophenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-5-fluoro-3-nitrophenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-3-nitrophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The presence of the nitro and amino groups allows it to participate in redox reactions, influencing cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-nitrophenol: Similar structure but lacks the fluorine atom.

    3-Nitrophenol: Lacks both the amino and fluorine groups.

    4-Nitrophenol: Lacks the amino and fluorine groups but has the nitro group in a different position.

Uniqueness

2-Amino-5-fluoro-3-nitrophenol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s stability and reactivity, making it more suitable for specific applications in research and industry .

Properties

Molecular Formula

C6H5FN2O3

Molecular Weight

172.11 g/mol

IUPAC Name

2-amino-5-fluoro-3-nitrophenol

InChI

InChI=1S/C6H5FN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2

InChI Key

RJMMOVUNKUMESI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)O)F

Origin of Product

United States

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